乙酰基-2-氨基-2-脱氧-β-D-吡喃葡萄糖苷

描述

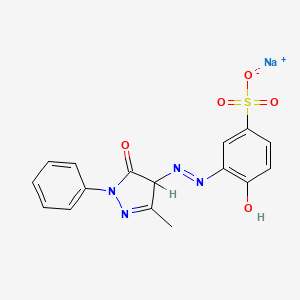

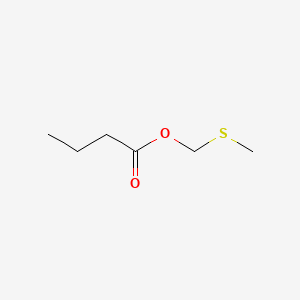

Ethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (E2ADG) is an important synthetic carbohydrate molecule used in a variety of scientific research applications. It is a derivative of glucose, and has been used in a variety of studies involving the study of carbohydrate metabolism, enzyme reactions, and other biochemical processes. In addition, E2ADG has been used to create a variety of synthetic analogs and derivatives, which can be used to study the interaction of carbohydrates with other molecules.

科学研究应用

Enhancement of O-GlcNAcylation on Mitochondrial Proteins

This compound has been shown to enhance O-GlcNAcylation on mitochondrial proteins, contributing to the mitochondrial network, cellular bioenergetics, and stress response in neuronal cells under ischemic-like conditions . This enhancement is conducive to the survival of cells and tissues .

Neuroprotection under Ischemic Conditions

The compound has been found to improve neuronal tolerance to ischemia . This is particularly important in conditions such as stroke, where blood flow to the brain is compromised.

Mitochondrial Homeostasis

The compound has been associated with the improvement of mitochondrial homeostasis and bioenergy . This is crucial for the normal functioning of cells, especially in energy-demanding tissues like the brain.

Inhibition of Mitochondrial Apoptosis Pathway

Research has shown that the compound can inhibit the mitochondrial apoptosis pathway . This could potentially prevent cell death and promote cell survival, especially under stress conditions.

Regulation of Energy Homeostasis

The compound has been found to regulate energy homeostasis . This is particularly important in neurons, which are highly dependent on glucose for their energy needs .

Activation of O-GlcNAcylation

The compound has been shown to activate O-GlcNAcylation, a post-translational modification known to modulate glucose homeostasis . This activation is thought to mediate the neuroprotective effect of the compound .

Improvement of Outcome after Transient Middle Cerebral Artery Occlusion (MCAO)

In vivo analyses have shown that the compound can improve the outcome after transient MCAO . This suggests potential therapeutic applications in conditions like stroke.

Increase in Glucose Uptake

In vitro analyses have shown that the compound can markedly increase glucose uptake in hippocampal neurons under both normal and oxygen glucose deprivation (OGD) conditions . This could potentially enhance neuronal survival under conditions of glucose deprivation, such as during ischemia .

作用机制

Target of Action

Ethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside primarily targets DNA, RNA, and cardiac channels . It binds to these targets, inhibiting their activity and leading to various effects on cellular functions .

Mode of Action

The interaction of Ethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside with its targets results in the inhibition of bacterial growth, transcription, translation, and replication . When it binds to cardiac channels, it inhibits their activity , affecting the heart’s electrical activity and potentially influencing heart rate and rhythm.

Biochemical Pathways

Ethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside affects the pathways of DNA and RNA synthesis, as well as protein translation . It also impacts the pathways involved in cardiac electrical activity . The downstream effects of these pathway alterations include inhibited bacterial growth and potential changes in heart function .

Pharmacokinetics

The compound’s effects on dna, rna, and cardiac channels suggest that it is absorbed and distributed to various cells in the body, where it exerts its effects . The metabolism and elimination of Ethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside are yet to be fully understood .

Result of Action

The molecular and cellular effects of Ethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside’s action include the inhibition of bacterial growth and the potential alteration of heart function . At the molecular level, it binds to DNA and RNA, inhibiting their synthesis and, consequently, protein translation . At the cellular level, it affects cardiac channels, potentially influencing heart rate and rhythm .

属性

IUPAC Name |

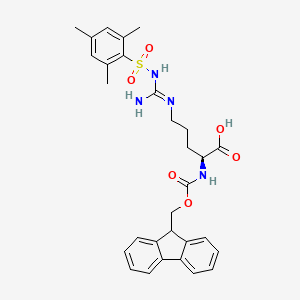

N-[(2R,3R,4R,5S,6R)-2-ethoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO6/c1-3-16-10-7(11-5(2)13)9(15)8(14)6(4-12)17-10/h6-10,12,14-15H,3-4H2,1-2H3,(H,11,13)/t6-,7-,8-,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRABAWXNIPSDEF-VVULQXIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C(C(C(O1)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of ethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside in the context of the research presented?

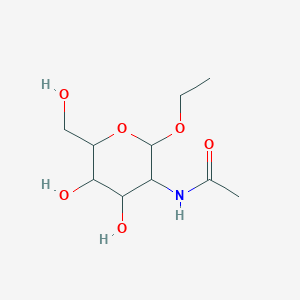

A1: Ethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside serves as the foundational building block for the synthesis of a sialyl Lewis X tetrasaccharide in the study. [] The researchers coupled this compound to a Sepharose matrix via various linker arms. This immobilized form enables the sequential enzymatic addition of galactose, sialic acid, and fucose residues, ultimately yielding the desired tetrasaccharide.

Q2: How does the linker arm length affect the synthesis process?

A2: The study investigates the influence of linker arm length on the efficiency of enzymatic galactosylation, the first step in the synthesis. Longer linker arms resulted in higher yields (70-98%) of the galactosylated product. [] This suggests that increased linker length enhances enzyme accessibility and substrate mobility, thereby improving reaction kinetics.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,5-Dihydroxyphenyl)-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethan-1-one hydrobromide](/img/structure/B1587255.png)